(2-(3-chlorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol
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Overview
Description
The compound is a derivative of pyrano[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrano[2,3-d]pyrimidine core, with various substituents attached to it. These include a 3-chlorophenyl group, a methyl group, and a 4-methylbenzylthio group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For instance, the thioether group (-S-) could potentially undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and stability .Scientific Research Applications
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine derivatives, highlights the potential of these compounds as antimicrobial and anticancer agents. Compounds synthesized from related structures exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity, suggesting a promising avenue for the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalytic Applications
Studies on nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands have shown their utility in the catalytic oligomerization of ethylene, indicating the potential role of structurally complex compounds in industrial catalysis and the synthesis of polymeric materials (Kermagoret & Braunstein, 2008).
Photophysical Properties
The synthesis and study of novel 2-pyrazolines, derived from structural analogs, have contributed to understanding the structure-dependent photophysical properties of these compounds. This research is crucial for developing materials with specific optical properties, potentially useful in sensors, organic light-emitting diodes (OLEDs), and other photonic applications (Singh et al., 2012).
Molecular Docking Studies
Investigations into 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents include molecular docking studies to assess their potential efficacy. These studies provide insights into the molecular interactions between the synthesized compounds and biological targets, underscoring the importance of structural design in drug development (Katariya, Vennapu, & Shah, 2021).
Synthesis Efficiency
Research on the efficient synthesis of pyrano[2,3-d]pyrimidine derivatives using yttrium oxide as a catalyst in aqueous methanol media highlights advances in synthetic methodologies. Such studies emphasize the importance of catalyst choice in enhancing reaction efficiency, yield, and environmental sustainability (Bhagat et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[5-(3-chlorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-15-6-8-17(9-7-15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)18-4-3-5-20(27)10-18/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBCOOQVQPYEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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